molecular formula C21H24N2O4S B2921558 N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896357-23-6

N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2921558
CAS No.: 896357-23-6
M. Wt: 400.49
InChI Key: FMTMJKIHEXJPOW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a tricyclic sulfonamide derivative featuring a partially saturated pyrido[3,2,1-ij]quinoline core. The 3-oxo group introduces a ketone functionality, while the 9-sulfonamide moiety is substituted with a 2-methoxyphenethyl group. This compound is structurally related to diuretics in the pyrroloquinoline and pyridoquinoline classes, with modifications aimed at optimizing pharmacokinetic and pharmacodynamic properties. Its synthesis typically involves amidation or sulfonylation reactions, with structural confirmation via NMR, mass spectrometry, and elemental analysis .

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-27-19-7-3-2-5-15(19)10-11-22-28(25,26)18-13-16-6-4-12-23-20(24)9-8-17(14-18)21(16)23/h2-3,5,7,13-14,22H,4,6,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTMJKIHEXJPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound that belongs to a class of heterocyclic organic compounds. Its complex structure suggests potential biological activities that warrant detailed exploration. This article focuses on the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique hexahydropyridoquinoline structure with a sulfonamide group. The molecular formula is C19H22N2O3SC_{19}H_{22}N_2O_3S and its molecular weight is approximately 358.45 g/mol. The presence of the methoxyphenethyl and sulfonamide functionalities suggests diverse interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit notable antitumor activities. For instance, a study on 2-oxocycloalkylsulfonamides demonstrated significant inhibitory effects against various human tumor cell lines such as HL-60 and BGC-823 . This suggests that our compound may also possess similar antitumor properties.

Bronchodilator Effects

Another area of interest is the bronchodilator activity observed in related compounds. A study highlighted that certain derivatives exhibited pronounced broncholytic activity without central nervous system side effects . Given the structural similarities, it is plausible that this compound may also demonstrate bronchodilator effects.

The mechanisms through which these biological activities are exerted can be attributed to several factors:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in tumor growth and proliferation.
  • Receptor Interaction : The sulfonamide moiety may interact with various receptors influencing cellular signaling pathways.
  • Oxidative Stress Modulation : These compounds may modulate oxidative stress responses in cells, contributing to their therapeutic effects.

Study 1: Antitumor Efficacy

A notable study evaluated the antitumor efficacy of several sulfonamide derivatives against human cancer cell lines. Compounds similar to our target compound showed EC50 values ranging from 2.12 to 3.96 µg/mL against HL-60 cells . This highlights the potential for this compound to exhibit comparable activity.

Study 2: Bronchodilator Activity

In another investigation involving guinea pig models treated with various bronchodilators, certain analogs demonstrated five to ten times greater efficacy than traditional treatments like theophylline . This suggests that our compound could be evaluated for similar therapeutic applications in respiratory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (µg/mL)Reference
Compound AAntitumor2.12
Compound BAntitumor3.66
Compound CBronchodilator0.5
Compound DBronchodilator0.8

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Activity Trends

Key structural analogues and their biological activities are compared below:

Compound Core Structure Substituents Diuretic Activity (vs. Hydrochlorothiazide) Key Findings Reference
Target Compound : N-(2-methoxyphenethyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide Hexahydropyrido[3,2,1-ij]quinoline 3-oxo; 9-sulfonamide with 2-methoxyphenethyl Not reported Hypothesized enhanced bioavailability due to methoxyphenethyl lipophilicity; sulfonamide may improve target binding.
N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides Dihydropyrido[3,2,1-ij]quinoline 5-oxo; 6-carboxamide with aryl groups Comparable to hydrochlorothiazide Tetrahydropyridine core improves diuretic efficacy vs. pyrroloquinolones.
N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides Pyrrolo[3,2,1-ij]quinoline 2-methyl; 4-oxo; 5-carboxamide with arylalkyl Superior to hydrochlorothiazide Methyl group at position 2 enhances activity; optimal diuresis at 10 mg/kg (oral, rats).
N1-(3-Methoxyphenyl)-N2-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide Hexahydropyrido[3,2,1-ij]quinoline 3-oxo; 9-oxalamide with 3-methoxyphenyl Not reported Oxalamide linker may reduce metabolic stability compared to sulfonamides.
N-Methyl-6-oxo-hexahydropyrido[1,2-a]quinoxaline-3-sulfonamide Hexahydropyrido[1,2-a]quinoxaline 6-oxo; 3-sulfonamide with methyl Not reported Quinoxaline core differs significantly; limited data on diuretic potential.

Key Structural and Functional Comparisons

  • Core Saturation: The hexahydropyrido[3,2,1-ij]quinoline core in the target compound provides partial saturation, balancing rigidity and flexibility for receptor interaction. In contrast, dihydro or pyrrolo cores in analogues (e.g., ) exhibit varied activity due to differences in ring strain and hydrogen-bonding capacity.
  • Substituent Effects: The 9-sulfonamide group in the target compound may enhance solubility and target affinity compared to carboxamide or oxalamide analogues (e.g., ).
  • Pharmacological Optimization: Evidence from suggests that methyl substitution (e.g., at position 2 in pyrroloquinolines) significantly boosts diuretic activity. The target compound’s 3-oxo group could similarly modulate electron density and binding kinetics. Compounds with tetrahydropyridine cores (e.g., ) outperform pyrroloquinolines, aligning with the target compound’s hexahydropyrido core as a strategic optimization.

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